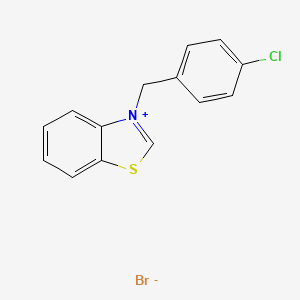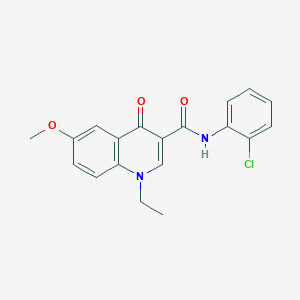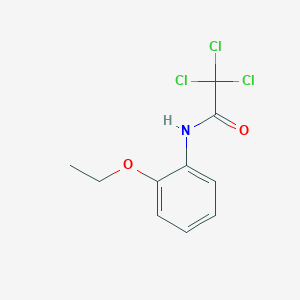![molecular formula C19H21ClN2O3S B5230227 N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5230227.png)
N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, also known as ML-18, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonylureas, which are known for their hypoglycemic and anti-diabetic effects. In recent years, ML-18 has gained attention for its potential therapeutic applications in the treatment of various diseases, including cancer and diabetes.
作用机制
The mechanism of action of N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 (GSK-3), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have hypoglycemic and anti-diabetic effects by regulating glucose metabolism.
实验室实验的优点和局限性
N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has several advantages for use in laboratory experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively complex compound that may require specialized equipment and expertise to synthesize and handle. In addition, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the optimal dose and administration schedule for this compound in cancer patients. Another area of interest is its potential applications in the treatment of diabetes. Studies are needed to determine the safety and efficacy of this compound in diabetic patients. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
合成方法
The synthesis of N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide involves a multi-step process that starts with the reaction of 2-chlorobenzoyl chloride with 2-methylpiperidine to form the intermediate 2-chloro-N-(2-methyl-1-piperidinyl)benzamide. This intermediate is then reacted with sodium sulfonate to form the final product, this compound. The synthesis of this compound has been extensively studied and optimized to improve the yield and purity of the final product.
科学研究应用
N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic effects. This compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(2-chlorophenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-6-4-5-13-22(14)26(24,25)16-11-9-15(10-12-16)19(23)21-18-8-3-2-7-17(18)20/h2-3,7-12,14H,4-6,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFXXIYYQCLJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5230148.png)


![2-[2-(acetylamino)phenyl]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B5230177.png)
![4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide](/img/structure/B5230179.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B5230206.png)
![N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide](/img/structure/B5230208.png)
![N-(3-methylphenyl)-3-[1-(6-quinolinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5230216.png)

![(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5230230.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5230231.png)
![2,6-difluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5230235.png)
![4-{[4-(decyloxy)benzoyl]amino}benzoic acid](/img/structure/B5230237.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B5230239.png)